molecular formula C18H18N2O2S B10796824 2-Methyl-N-(4-(4-propylphenyl)thiazol-2-yl)furan-3-carboxamide

2-Methyl-N-(4-(4-propylphenyl)thiazol-2-yl)furan-3-carboxamide

Cat. No.: B10796824
M. Wt: 326.4 g/mol
InChI Key: QSRFCWXQEBKLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WAY-325811 is an active pharmaceutical compound used primarily in biochemical research.

Preparation Methods

The synthesis of WAY-325811 involves a series of chemical reactions. The compound is typically synthesized through a customized synthesis process, which includes the following steps:

Chemical Reactions Analysis

WAY-325811 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

    Common reagents and conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

WAY-325811 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of WAY-325811 involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in various biochemical pathways and processes, ultimately resulting in the desired therapeutic or research outcomes .

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-3-carboxamide

InChI

InChI=1S/C18H18N2O2S/c1-3-4-13-5-7-14(8-6-13)16-11-23-18(19-16)20-17(21)15-9-10-22-12(15)2/h5-11H,3-4H2,1-2H3,(H,19,20,21)

InChI Key

QSRFCWXQEBKLJV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(OC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.